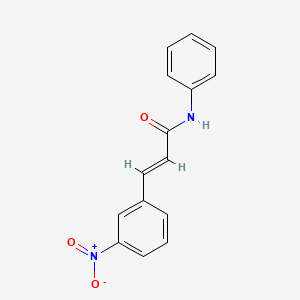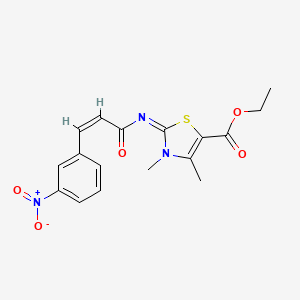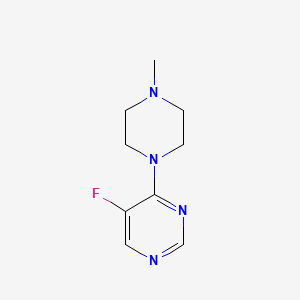
5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is a fluorinated pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules, known as nitrogen bases . They are essential components of nucleic acids and have been used in the chemotherapy of various diseases .
Synthesis Analysis
The synthesis of fluorinated pyrimidines has been a topic of interest in medicinal chemistry . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Fluorine substitution in pyrimidines results from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation .Chemical Reactions Analysis
Fluorinated pyrimidines (FPs) like 5-fluorouracil (5-FU) are metabolized to compounds that are highly cytotoxic to a variety of cells including cancer cells .Physical And Chemical Properties Analysis
The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents are also important .Scientific Research Applications
Fluorescent Probes Development
One significant application of compounds related to 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine is in the development of novel functional fluorophores. A study by Castillo et al. (2018) demonstrated the use of N-heteroaryl aldehydes derived from pyrazolo[1,5-a]pyrimidines as intermediates for preparing these fluorophores. These compounds exhibited strong fluorescence intensity and large Stokes shifts in various solvents, making them potential candidates for fluorescent probes in biological and environmental studies (Castillo, Tigreros, & Portilla, 2018).
Antitumor Activity
A classic application of 5-fluorouracil derivatives, closely related to this compound, is in cancer treatment. Rosowsky et al. (1981) synthesized an acyclonucleoside derivative of 5-fluorouracil, aiming to develop new derivatives with broader safety margins and fewer side effects. Their research demonstrated the potential of these derivatives in antitumor activity (Rosowsky, Kim, & Wick, 1981).
Clinical Pharmacology
The clinical pharmacology of 5-fluorouracil, which shares a core structure with this compound, has been extensively studied. Diasio and Harris (1989) explored its metabolism, mechanisms of action, and pharmacokinetics, providing insights that could be relevant for the broader class of fluorinated pyrimidines (Diasio & Harris, 1989).
Fluorinated Pyrimidines in Cancer Treatment
Gmeiner (2020) reviewed the use of fluorinated pyrimidines, like 5-fluorouracil, in cancer treatment. This review included insights into the synthesis of these compounds and their roles in inhibiting various cellular enzymes, highlighting the significance of fluorinated pyrimidines in personalized medicine (Gmeiner, 2020).
Ophthalmic Practice Applications
Fluorouracil's applications in ophthalmic practice, as described by Abraham et al. (2012), include its use in surgeries to prevent scarring and in the treatment of ocular surface malignancies. This application showcases the versatility of fluorinated pyrimidines in medical treatments beyond oncology (Abraham, Selva, Casson, & Leibovitch, 2012).
Mechanism of Action
Target of Action
It is known that fluorinated pyrimidines, a class of compounds to which 5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine belongs, are often used in the treatment of cancer . These compounds are known to target enzymes such as thymidylate synthase and DNA topoisomerase 1 .
Mode of Action
Fluorinated pyrimidines are known to inhibit enzymes such as thymidylate synthase and dna topoisomerase 1 . This inhibition can disrupt DNA synthesis and repair, leading to cell death .
Biochemical Pathways
Fluorinated pyrimidines are known to affect the dna synthesis and repair pathways . By inhibiting key enzymes in these pathways, these compounds can disrupt the normal functioning of cells and lead to cell death .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that fluorinated pyrimidines can induce apoptosis, or programmed cell death, in tumor cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of a compound .
Future Directions
Developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines to treat cancer . New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules, which could potentially apply to 5-Fluoro-4-(4-methylpiperazin-1-yl)pyrimidine .
Cellular Effects
Similar compounds have shown cytotoxic effects against different cancer cell lines
Molecular Mechanism
It is known that similar compounds can inhibit certain enzymes and alter gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on threshold effects, as well as any toxic or adverse effects at high doses, would be beneficial for understanding the safety and efficacy of this compound .
properties
IUPAC Name |
5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4/c1-13-2-4-14(5-3-13)9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMXDRPYZJOYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


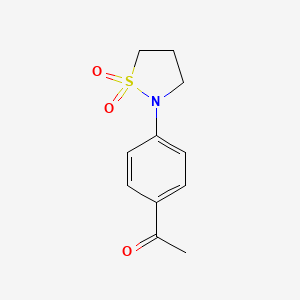
![(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2680716.png)

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)
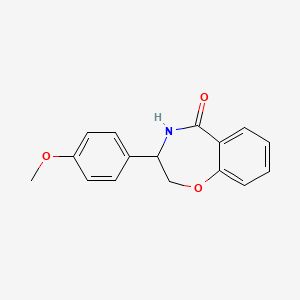


![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)
![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)
![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)
![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)
